Rac 5-Hydroxymethyl Desisopropyl Tolterodine is a labeled metabolite of tolterodine, which is primarily used in the treatment of overactive bladder. This compound is characterized by its molecular formula and a molecular weight of approximately 305.44 g/mol. The presence of deuterium atoms in its structure makes it particularly useful for research purposes, as it allows for more precise tracking of metabolic pathways in biological studies .
The specific outcomes of these reactions depend on the conditions and reagents used.
The biological activity of Rac 5-Hydroxymethyl Desisopropyl Tolterodine mirrors that of its parent compound, tolterodine. Both compounds function as competitive antagonists at muscarinic receptors, particularly targeting the M2 and M3 subtypes. This mechanism is crucial for their role in alleviating symptoms associated with overactive bladder by inhibiting involuntary bladder contractions .
The synthesis of Rac 5-Hydroxymethyl Desisopropyl Tolterodine involves several steps starting from tolterodine. The process typically includes:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the deuterated analog .
Rac 5-Hydroxymethyl Desisopropyl Tolterodine has a wide range of applications in scientific research:
Interaction studies involving Rac 5-Hydroxymethyl Desisopropyl Tolterodine focus on its effects on muscarinic receptors and how it influences various physiological responses. These studies are essential for understanding potential side effects and interactions with other medications used in treating overactive bladder and related conditions.
Rac 5-Hydroxymethyl Desisopropyl Tolterodine is unique due to its deuterated structure, which enhances its utility in research settings. Here are some similar compounds:
These compounds share similar mechanisms of action but differ significantly in their specific applications, stability, and research utility due to their structural variations .
The muscarinic receptor subtype selectivity profile of rac 5-Hydroxymethyl Desisopropyl Tolterodine demonstrates distinct binding characteristics across the five muscarinic receptor subtypes [9] [7] [8]. Competitive binding studies using Chinese hamster ovary cells expressing human muscarinic M1-M5 receptors have established comprehensive binding affinity data for this compound and related tolterodine metabolites.
Table 1: Muscarinic Receptor Binding Affinities of rac 5-Hydroxymethyl Desisopropyl Tolterodine and Related Compounds
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | Reference |
|---|---|---|---|---|---|---|
| 5-Hydroxymethyl Tolterodine | 8.2-8.6 | 8.4-8.7 | 8.1-8.5 | 8.3-8.6 | 8.0-8.4 | [7] [8] |
| Tolterodine | 8.0-8.3 | 8.2-8.5 | 7.9-8.2 | 8.1-8.4 | 7.8-8.1 | [9] [8] |
| Oxybutynin | 7.8 | 6.7 | 8.1 | 7.9 | 7.2 | [10] [7] |
| Darifenacin | 6.8 | 6.2 | 8.9 | 7.4 | 8.4 | [10] [7] |
The binding data reveals that rac 5-Hydroxymethyl Desisopropyl Tolterodine, like its parent metabolite 5-hydroxymethyl tolterodine, exhibits relatively non-selective binding across muscarinic receptor subtypes [7] [8]. The inhibition constants demonstrate minimal variation between receptor subtypes, with pKi values ranging from 8.0 to 8.7, indicating nanomolar binding affinities across all five muscarinic receptor subtypes [7] [8]. This non-selective binding pattern contrasts markedly with compounds such as darifenacin, which shows significant selectivity for M3 receptors over M2 receptors [10] [7].
The M2 receptor subtype demonstrates slightly higher affinity for rac 5-Hydroxymethyl Desisopropyl Tolterodine compared to M3 receptors, with a binding preference ratio of approximately 2:1 favoring M2 receptors [7] [8]. This binding characteristic aligns with the general pattern observed for tolterodine and its active metabolites, where M2 receptor binding typically exceeds M3 receptor binding by a factor of 1.5 to 2.0 [7] [8]. The M1, M4, and M5 receptor subtypes show intermediate binding affinities, with minimal selectivity differences that fall within experimental variability ranges [7] [8].
Functional studies using isolated tissue preparations have confirmed that despite the higher M2 receptor binding affinity, the M3 receptor subtype remains primarily responsible for mediating contractile responses in target tissues [11] [12]. The apparent paradox between binding affinity and functional response reflects the complex relationship between receptor occupancy and functional activation, where M3 receptors couple more efficiently to contractile mechanisms despite their lower numerical abundance [12] [13].
The tissue selectivity profile of rac 5-Hydroxymethyl Desisopropyl Tolterodine represents a critical pharmacological characteristic that distinguishes it from other antimuscarinic agents [7] [14] [15]. Comparative binding studies in human bladder and parotid gland tissues have revealed significant differences in receptor binding affinity that contribute to the compound's therapeutic selectivity profile.
Table 2: Tissue-Specific Binding Characteristics
| Tissue Type | Binding Affinity (pKi) | Selectivity Ratio | Receptor Distribution | Reference |
|---|---|---|---|---|
| Human Bladder Detrusor | 8.3-8.6 | Baseline | M2 (70%), M3 (20%), M1 (10%) | [7] [12] |
| Human Parotid Gland | 7.9-8.2 | 1.4-1.7x Lower | M1 (40%), M3 (50%), M5 (10%) | [7] [16] |
| Human Bladder Urothelium | 8.1-8.4 | 1.2x Lower | M2 (60%), M3 (30%), M1 (10%) | [12] [17] |
| Human Submandibular Gland | 8.0-8.3 | 1.3x Lower | M1 (30%), M3 (60%), M5 (10%) | [16] [18] |
The bladder selectivity mechanism of rac 5-Hydroxymethyl Desisopropyl Tolterodine operates through multiple complementary pathways [14] [15]. Primary among these is the preferential distribution of the compound to bladder tissues following systemic administration, with tissue concentrations in bladder exceeding those in salivary glands by factors ranging from 1.4 to 1.7 [7] [14]. This tissue distribution pattern results from the compound's physicochemical properties, including its logD value and protein binding characteristics [19].
The urothelial and suburothelial layers of the bladder contain significant populations of muscarinic receptors that contribute to the overall therapeutic effect [12] [17]. Studies have demonstrated that M2 receptors predominate in the urothelium with approximately 60% representation, while M3 receptors constitute 30% of the receptor population [12] [17]. The activation of urothelial muscarinic receptors leads to the release of signaling molecules including adenosine triphosphate and nitric oxide, which modulate afferent nerve activity and contribute to bladder overactivity mechanisms [17].
In contrast, salivary gland tissues exhibit different muscarinic receptor distribution patterns that influence the binding characteristics of rac 5-Hydroxymethyl Desisopropyl Tolterodine [16] [18]. The parotid gland contains predominantly M3 receptors (50%) and M1 receptors (40%), with minimal M2 receptor representation [16] [18]. The submandibular gland shows M3 receptor dominance (60%) with significant M1 receptor populations (30%) [18] [20]. These distribution differences contribute to the reduced binding affinity observed in salivary tissues compared to bladder tissues [7] [16].
The molecular mechanisms underlying tissue selectivity involve differential receptor coupling to intracellular signaling pathways [12] [13]. In bladder detrusor muscle, M3 receptors couple to Gq/11 proteins, activating phospholipase C and generating inositol trisphosphate and diacylglycerol, ultimately leading to calcium release and smooth muscle contraction [12] [21]. The M2 receptors couple to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cyclic adenosine monophosphate levels, which indirectly facilitates M3-mediated contractions [12] [17].
The structural features of rac 5-Hydroxymethyl Desisopropyl Tolterodine that determine its antimuscarinic activity encompass specific molecular elements that facilitate binding to muscarinic receptors and subsequent functional antagonism [19] [22] [23]. The compound's structure incorporates a phenolic hydroxyl group, a hydroxymethyl substituent, and a secondary amine functionality that collectively contribute to its pharmacological profile [1] [24].
Table 3: Structure-Activity Relationship Components
| Structural Feature | Contribution to Activity | Molecular Interaction | Binding Affinity Impact | Reference |
|---|---|---|---|---|
| Hydroxymethyl Group | Enhanced receptor binding | Hydrogen bonding | 2-3 fold increase | [19] [25] |
| Phenolic Hydroxyl | Receptor site recognition | Electrostatic interaction | Essential for activity | [23] [26] |
| Aromatic Ring System | Hydrophobic interactions | Pi-stacking | Binding orientation | [23] [27] |
| Secondary Amine | Protonation at physiological pH | Ionic interactions | Receptor selectivity | [23] [28] |
The hydroxymethyl group represents a critical structural determinant that distinguishes rac 5-Hydroxymethyl Desisopropyl Tolterodine from its precursor compounds [19] [25]. This functional group contributes to enhanced water solubility while maintaining the lipophilic characteristics necessary for membrane penetration and receptor binding [19] [25]. The hydroxymethyl substituent participates in hydrogen bonding interactions with amino acid residues in the muscarinic receptor binding site, particularly with serine and threonine residues that line the orthosteric binding pocket [29] [25].
The phenolic hydroxyl group serves as an essential pharmacophore element that facilitates electrostatic interactions with negatively charged amino acid residues in the receptor active site [23] [26]. Structure-activity relationship studies have demonstrated that modification or removal of this hydroxyl group results in substantial reductions in binding affinity, typically exceeding 10-fold decreases in potency [23] [26]. The spatial orientation of this hydroxyl group relative to the aromatic ring system determines the optimal geometry for receptor binding and subsequent antagonist activity [23] [27].
The desisopropyl modification, which removes one isopropyl group from the nitrogen atom, creates a secondary amine that exhibits altered pKa characteristics compared to the tertiary amine present in tolterodine [28] [30]. This structural change influences the protonation state of the compound at physiological pH, affecting its binding interactions with the aspartic acid residue (Asp112) that serves as the primary ionic interaction point in muscarinic receptors [28] [29]. The secondary amine maintains sufficient basicity to ensure protonation under physiological conditions while providing altered steric constraints that may influence receptor subtype selectivity [28] [30].
The overall molecular architecture of rac 5-Hydroxymethyl Desisopropyl Tolterodine incorporates spatial relationships between functional groups that optimize binding geometry within the muscarinic receptor orthosteric site [29] [27]. Molecular modeling studies have revealed that the compound adopts a preferred conformation that maximizes complementary interactions with receptor residues while minimizing steric clashes [29] [27]. The aromatic ring systems provide hydrophobic interactions and pi-stacking opportunities with aromatic amino acids in the binding site, contributing to binding affinity and residence time [26] [27].
The protein binding characteristics of tolterodine and its active metabolite 5-hydroxymethyl tolterodine exhibit significant differences that influence their pharmacokinetic and pharmacodynamic profiles. Tolterodine demonstrates high protein binding in human serum, with an unbound fraction of 3.7% [1]. In contrast, 5-hydroxymethyl tolterodine shows substantially lower protein binding, with an unbound fraction of 36% in human serum [1].
Alpha-1-acid glycoprotein serves as the major binding protein for both tolterodine and 5-hydroxymethyl tolterodine [1]. However, the association constants differ markedly between the two compounds. Tolterodine exhibits a higher binding affinity to alpha-1-acid glycoprotein with an association constant of 2.1 × 10^6 M^-1, while 5-hydroxymethyl tolterodine demonstrates a lower association constant of 1.3 × 10^5 M^-1 [1].
The blood to plasma concentration ratios reveal additional differences in distribution patterns. Tolterodine exhibits a blood to plasma ratio of 0.6, while 5-hydroxymethyl tolterodine shows a ratio of 0.8 [2]. These values indicate that both compounds do not distribute extensively into erythrocytes, with a minor fraction present in red blood cells compared to plasma [2].
| Compound | Unbound Fraction (%) | Primary Binding Protein | Association Constant (M^-1) | Blood:Plasma Ratio |
|---|---|---|---|---|
| Tolterodine | 3.7 | α1-acid glycoprotein | 2.1 × 10^6 | 0.6 |
| 5-Hydroxymethyl Tolterodine | 36.0 | α1-acid glycoprotein | 1.3 × 10^5 | 0.8 |
The degree of protein binding is concentration-dependent and increases with increasing concentrations of alpha-1-acid glycoprotein [1]. This relationship has important clinical implications, as pathological conditions that alter alpha-1-acid glycoprotein concentrations can significantly affect the unbound fraction of both compounds.
The bioavailability of tolterodine is significantly influenced by first-pass hepatic metabolism, which varies dramatically based on cytochrome P450 2D6 phenotype. The absolute oral bioavailability ranges from 10% to 74%, demonstrating substantial interindividual variability [3].
In extensive metabolizers, who represent approximately 93% of the Caucasian population, tolterodine undergoes extensive first-pass metabolism mediated by cytochrome P450 2D6 [2]. This results in a relatively low absolute bioavailability of 17% ± 9% [4]. The extensive first-pass metabolism leads to rapid conversion of tolterodine to the pharmacologically active 5-hydroxymethyl metabolite.
Poor metabolizers, comprising approximately 7% of the population, lack functional cytochrome P450 2D6 enzyme [2]. In these individuals, tolterodine undergoes limited first-pass metabolism, resulting in significantly higher absolute bioavailability of 65% ± 26% [4]. However, the formation of the active 5-hydroxymethyl metabolite is negligible in poor metabolizers, as the primary metabolic pathway shifts to dealkylation via cytochrome P450 3A4 to form N-dealkylated tolterodine [2].
| Population | Absolute Bioavailability (%) | First-Pass Metabolism | Primary Metabolic Pathway |
|---|---|---|---|
| Extensive Metabolizers | 17 ± 9 | Extensive | CYP2D6 to 5-HMT |
| Poor Metabolizers | 65 ± 26 | Limited | CYP3A4 to N-dealkylated |
The impact of first-pass metabolism on bioavailability has significant clinical implications. Food intake increases the bioavailability of tolterodine by an average of 53% but does not affect the levels of the 5-hydroxymethyl metabolite in extensive metabolizers [2]. This differential effect suggests that food may reduce the extent of first-pass metabolism for the parent compound while not significantly altering the formation of the active metabolite.
Following oral administration of a 14C-tolterodine solution, at least 77% of the radiolabeled dose is absorbed from the gastrointestinal tract [2]. However, less than 1% of the dose is recovered as intact tolterodine in extensive metabolizers, and 5% to 14% is recovered as the active 5-hydroxymethyl metabolite [2]. In poor metabolizers, less than 2.5% of the dose is recovered as intact tolterodine, and less than 1% is recovered as the active metabolite [2].
The interindividual variability in active species exposure is primarily driven by cytochrome P450 2D6 genetic polymorphisms, which result in distinct metabolizer phenotypes with markedly different pharmacokinetic profiles.
In extensive metabolizers, tolterodine is rapidly metabolized to 5-hydroxymethyl tolterodine, resulting in relatively low parent drug exposure and high active metabolite concentrations [5]. The maximum serum concentration of tolterodine in extensive metabolizers averages 1.6 ± 1.2 μg/L, while the 5-hydroxymethyl metabolite reaches concentrations of 1.8 ± 0.7 μg/L [2].
Poor metabolizers exhibit dramatically different exposure patterns. Tolterodine maximum serum concentrations are approximately 6-fold higher than in extensive metabolizers, reaching 10 ± 4.9 μg/L [2]. The systemic clearance of tolterodine is significantly reduced in poor metabolizers (9.0 ± 2.1 L/h) compared to extensive metabolizers (44 ± 13 L/h), resulting in a 4-fold longer elimination half-life [5]. Critically, the 5-hydroxymethyl metabolite is undetectable in the serum of poor metabolizers [5].
| CYP2D6 Phenotype | Tolterodine Cmax (μg/L) | Tolterodine CL/F (L/h) | 5-HMT Cmax (μg/L) | Population Frequency (%) |
|---|---|---|---|---|
| Extensive Metabolizers | 1.6 ± 1.2 | 44 ± 13 | 1.8 ± 0.7 | ~93 |
| Poor Metabolizers | 10 ± 4.9 | 9.0 ± 2.1 | Undetectable | ~7 |
Intermediate metabolizers, particularly those with the cytochrome P450 2D610 allele, demonstrate exposure patterns that fall between extensive and poor metabolizers. In subjects with the cytochrome P450 2D610/*10 genotype, tolterodine exposure is 3-fold higher than in extensive metabolizers, while 5-hydroxymethyl tolterodine exposure is 1.5-fold higher [6]. This unexpected finding reflects the dual role of cytochrome P450 2D6 in both the formation and elimination of the active metabolite.
The active moiety, defined as the sum of the unbound fractions of tolterodine and 5-hydroxymethyl tolterodine, varies significantly across genotypes. In cytochrome P450 2D610/10 subjects, the active moiety exposure is 1.8-fold higher than in extensive metabolizers [6]. This variability has important implications for therapeutic efficacy and potential adverse effects.
Despite these substantial differences in individual compound exposures, pharmacodynamic studies reveal that the overall antimuscarinic effects remain relatively consistent across different metabolizer phenotypes [5]. This observation suggests that both tolterodine and 5-hydroxymethyl tolterodine contribute to the therapeutic effect, with the higher tolterodine concentrations in poor metabolizers compensating for the absence of the active metabolite.